Gabaculinhydrochlorid

Übersicht

Beschreibung

SR-2640: Es handelt sich um einen Subtyp-spezifischen Cysteinyl-Leukotrien-Rezeptor-Antagonisten, der insbesondere auf den CysLT1-Rezeptor abzielt . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um pro-inflammatorische Reaktionen zu untersuchen, und findet Anwendung in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin .

Wissenschaftliche Forschungsanwendungen

SR-2640 hat wichtige Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

SR-2640 entfaltet seine Wirkung durch Antagonisierung des Cysteinyl-Leukotrien-Rezeptors CysLT1 . Dieser Rezeptor wird durch Leukotriene wie LTC4 und LTD4 aktiviert, was zu einer Calciummobilisierung und pro-inflammatorischen Reaktionen führt . Durch die Hemmung dieses Rezeptors reduziert SR-2640 die Calciummobilisierung und die anschließenden Entzündungsereignisse . Die Verbindung hemmt auch die Produktion von Inositolphosphaten in menschlichen polymorphkernigen Leukozyten .

Wirkmechanismus

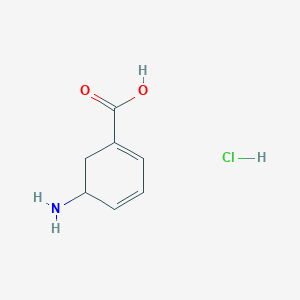

Gabaculine hydrochloride, also known as 3-Amino-2,3-dihydrobenzoic acid hydrochloride, Gabaculine HCl, or D,L-Gabaculine, Hydrochloride, is a naturally occurring neurotoxin . This article will explore its mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.

Target of Action

Gabaculine primarily targets Ornithine aminotransferase, mitochondrial in humans and Glutamate-1-semialdehyde 2,1-aminomutase in Synechococcus sp . These enzymes play crucial roles in amino acid metabolism.

Mode of Action

Gabaculine is an irreversible inhibitor of GABA transaminase (GABA-T), D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase . It has a structure similar to GABA and a dihydrobenzene ring, which allows it to replace GABA during the first steps of transamination . This includes transaldimination and 1,3-prototrophic shift to the pyridoxamine imine . Following this, a proton from the dihydrobenzene ring is abstracted by an enzymatic base, causing the ring to become aromatic . The aromatic stabilization energy of the aromatic ring makes this reaction irreversible .

Biochemical Pathways

Gabaculine affects the GABAergic pathway by inhibiting GABA transaminase, leading to an increase in GABA levels in the brain . It also irreversibly inhibits ornithine aminotransferase, which may indicate that proline catabolism provides ornithine for polyamine synthesis .

Result of Action

Gabaculine increases latency to convulsion in certain seizure models and inhibits increases in glutamic acid decarboxylase (GAD) activity and GABA-T activity in mice . It elevates concentrations of GABA in mouse brain by over 500% and knocks out GABA-T activity to below detection limits .

Action Environment

It’s worth noting that gabaculine was found to be extremely potent and toxic at anticonvulsant doses, with an ed50 of 35 mg/kg and ld50 of 86 mg/kg . This suggests that dosage and individual physiological factors may significantly impact its efficacy and safety.

Biochemische Analyse

Biochemical Properties

Gabaculine hydrochloride has a comparable structure to GABA and a dihydrobenzene ring . This comparable GABA structure allows it to take the place of GABA during the first steps of transamination, including transaldimination and 1,3-prototrophic shift to the pyridoxamine imine . It irreversibly inhibits D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase .

Cellular Effects

Gabaculine hydrochloride increases GABA levels in the brain and has an effect on convulsivity in mice . It acts as an irreversible and potent inhibitor of GABA transaminase, the enzyme that converts GABA in the brain into succinate semialdehyde that can enter the citric acid cycle .

Molecular Mechanism

The molecular mechanism of Gabaculine hydrochloride involves a proton from the dihydrobenzene ring being abstracted by an enzymatic base, thus causing the ring to become aromatic . The aromatic stabilization energy of the aromatic ring is what causes this reaction to be irreversible, thus causing the complex not to react further .

Temporal Effects in Laboratory Settings

In laboratory settings, Gabaculine hydrochloride has been shown to increase GABA levels in the brain of mice in a time-dependent manner

Dosage Effects in Animal Models

In animal models, Gabaculine hydrochloride has been shown to provide a clear anticonvulsant effect against seizures induced by high doses of chemoconvulsants or electroshock . At anticonvulsant doses, Gabaculine hydrochloride is extremely potent and toxic when compared to other GABA transaminase inhibitors, with an ED 50 of 35 mg/kg and LD 50 of 86 mg/kg .

Metabolic Pathways

Gabaculine hydrochloride is involved in the GABA metabolic pathway, where it acts as a potent and irreversible GABA transaminase inhibitor

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von SR-2640 umfasst die Reaktion von 2-Chinolinylmethanol mit 3-Aminophenol unter Bildung von 2-Chinolinylmethoxy-3-Aminophenol . Dieser Zwischenstoff wird dann mit Benzoesäure umgesetzt, um SR-2640 zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von SR-2640 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird in der Regel mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: SR-2640 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: SR-2640 kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Aminderivate zu bilden.

Substitution: SR-2640 kann Substitutionsreaktionen eingehen, insbesondere am Chinolinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Hauptprodukte:

Oxidation: Chinolinderivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Chinolinverbindungen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Montelukast: Ein weiterer Cysteinyl-Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Zafirlukast: Ähnlich wie Montelukast wird es zur Behandlung von Asthma eingesetzt, indem es Leukotrienrezeptoren hemmt.

Pranlukast: Ein Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.

Einzigartigkeit von SR-2640: SR-2640 ist aufgrund seiner hohen Selektivität für den CysLT1-Rezeptor und seiner starken inhibitorischen Wirkung auf Leukotrien-induzierte Reaktionen einzigartig . Im Gegensatz zu anderen Leukotrien-Rezeptor-Antagonisten wurde SR-2640 eingehend auf seine Auswirkungen auf polymorphkernige Leukozyten und seine potenziellen therapeutischen Anwendungen bei entzündlichen Darmerkrankungen untersucht .

Eigenschaften

IUPAC Name |

5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFLUDUSNCZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974965 | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59556-17-1 | |

| Record name | 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59556-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Gabaculine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gabaculine, hydrochloride, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can we learn about the synthesis of Gabaculine hydrochloride from the provided abstracts?

A1: Both provided research abstracts focus on the "Regioselective synthesis of (±)-gabaculine hydrochloride" [, ]. While specific details of the synthesis process are not provided in the abstracts, the term "regioselective" suggests that the researchers developed a method to specifically control the formation of the desired isomer of Gabaculine hydrochloride. This implies the existence of other possible isomers and highlights the importance of controlled synthesis for obtaining the specific compound with potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.